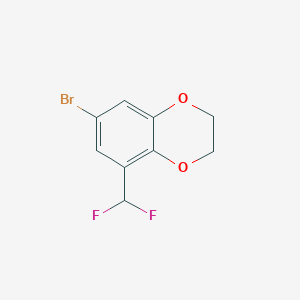
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine, also known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDF is a heterocyclic compound that contains a benzodioxine ring and a bromine and difluoromethyl group.
Mechanism of Action
The exact mechanism of action of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is not fully understood. However, several studies have suggested that 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine may exert its effects through the inhibition of specific enzymes and receptors in the body. For example, 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has been shown to have several biochemical and physiological effects in the body. For example, 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has been shown to have antioxidant properties, which may protect cells from oxidative damage. 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body. Additionally, 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has been shown to have neuroprotective properties, which may protect neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has several advantages for use in lab experiments. For example, 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is relatively easy to synthesize and has a high purity. Additionally, 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has a long shelf life and is stable under a wide range of conditions. However, there are also some limitations to the use of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine in lab experiments. For example, 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine may be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine. One potential direction is the investigation of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine as a therapeutic agent for the treatment of cancer. Several studies have suggested that 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine may have anticancer properties, and further research is needed to explore this potential. Another potential direction is the investigation of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine as a diagnostic tool for the detection of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine and its potential applications in various fields.
Synthesis Methods
The synthesis of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves the reaction of 2,3-dihydro-1,4-benzodioxine with bromine and difluoromethyl group. Several methods have been reported for the synthesis of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine, including the use of different catalysts and reaction conditions. However, the most common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with bromine and difluoromethyl group in the presence of a Lewis acid catalyst such as aluminum chloride.
Scientific Research Applications
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has been investigated for its potential as a therapeutic agent for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has also been studied for its potential as a diagnostic tool for the detection of cancer cells.
properties
IUPAC Name |
7-bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOHDVFNNKVXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



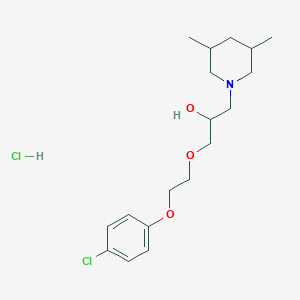
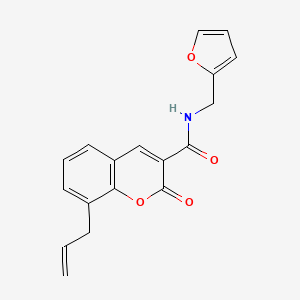
![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
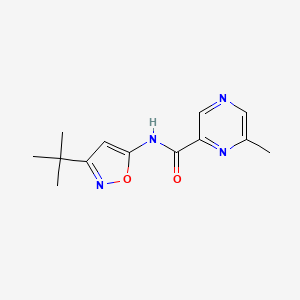
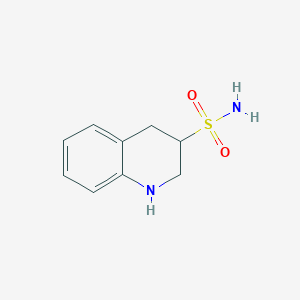
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
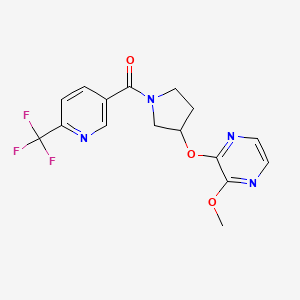
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)
